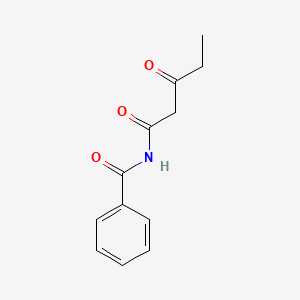
N-(3-Oxopentanoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxopentanoyl)benzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group attached to a 3-oxopentanoyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Oxopentanoyl)benzamide can be synthesized through several methods. One common approach involves the condensation of benzoyl chloride with 3-oxopentanoic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the Beckmann rearrangement of oximes derived from ketones. In this process, the oxime of 3-oxopentanone is treated with an acid catalyst, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of recoverable catalysts and eco-friendly procedures, such as ultrasonic irradiation, has been reported to provide high yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxopentanoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the 3-oxopentanoyl moiety can yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the benzamide group are common, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the benzamide group in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-Oxopentanoyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a benzoyl group attached to an amide.
N-(3-Oxobutanoyl)benzamide: Similar structure but with a shorter carbon chain in the oxoacyl moiety.
N-(3-Oxopentanoyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(3-Oxopentanoyl)benzamide is unique due to its specific combination of a benzamide group with a 3-oxopentanoyl moiety. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84794-20-7 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(3-oxopentanoyl)benzamide |
InChI |
InChI=1S/C12H13NO3/c1-2-10(14)8-11(15)13-12(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
InChI Key |
GQRMAZGKDZECBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


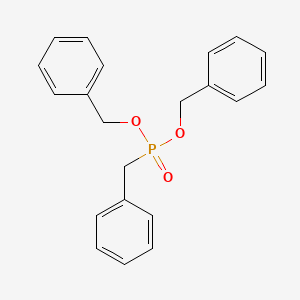


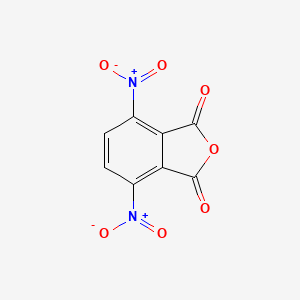
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)


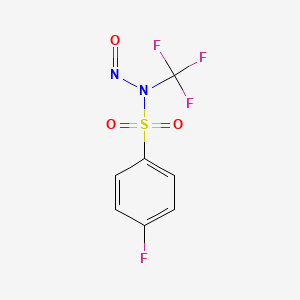
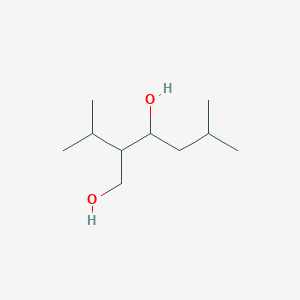
![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
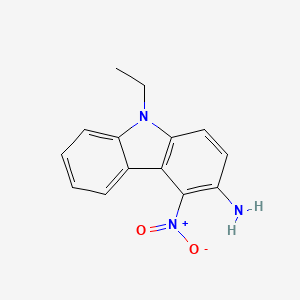


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
